N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide side chain bearing a 4-methoxyphenylethyl moiety. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 4-methoxyphenyl group enhances solubility through moderate polarity, while the bulky 4-isopropylphenyl group likely contributes to hydrophobic interactions with target proteins.
Properties
CAS No. |
1326806-82-9 |
|---|---|
Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.562 |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32) |
InChI Key |
MPURQUNXPINURK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a pyrazolo[1,5-a]pyrazine core combined with various functional groups, which contribute to its biological activity. Its molecular formula is and it has been synthesized using multi-step organic reactions. The unique structure allows for specific interactions with biological targets, influencing various pathways.
Research indicates that this compound interacts with specific enzymes and receptors, modulating biological pathways. The precise mechanisms are still under investigation, but preliminary studies suggest that it may exhibit:
- Anticancer activity: The compound has shown potential in inhibiting cancer cell growth by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory effects: It may also play a role in reducing inflammation by targeting inflammatory pathways.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. Various studies have evaluated its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro. This dual action enhances its therapeutic potential in treating diseases characterized by inflammation and cancer.
Case Studies
- MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 cells, supporting the hypothesis that pyrazole derivatives can be developed into effective anticancer agents .
- NCI-H460 Evaluation : Another study focused on the NCI-H460 cell line revealed that compounds related to this structure induced apoptosis and inhibited cell growth effectively at low concentrations, indicating a promising avenue for lung cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[3,4-d]pyrimidine Derivatives () :
Compounds like 3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}-N-[3-(trifluoromethyl)phenyl]propanamide () share a propanamide side chain but differ in the core structure. The pyrazolo[3,4-d]pyrimidine core lacks the pyrazine ring fusion, altering electronic properties and binding modes. The tert-butyl and trifluoromethylphenyl groups in enhance metabolic stability and steric bulk compared to the target compound’s isopropyl and methoxy groups .- Pyrazolo[1,5-a]pyrimidinones (): MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one) features a partially saturated pyrimidinone core.
Substituent Effects
- 4-Methoxyphenylethyl vs.
- Isopropyl vs. tert-Butyl () : Both are lipophilic, but the tert-butyl group’s larger size may restrict binding pocket access compared to the isopropyl group .
Pharmacological Implications
- Kinase Inhibition : The pyrazolo[1,5-a]pyrazine core in the target compound is structurally analogous to kinase inhibitors like filgotinib (), which target JAK pathways. The propanamide chain may mimic ATP-binding motifs, while the 4-isopropylphenyl group could occupy hydrophobic kinase pockets .
- Anti-inflammatory Activity : Derivatives with 4-methoxyphenyl groups () show reduced cytotoxicity compared to halogenated analogs, suggesting the target compound’s methoxy substituent may improve safety profiles .
Computational Analysis
- Electron Localization Function (ELF) : Studies using Multiwfn () suggest the pyrazolo[1,5-a]pyrazine core exhibits delocalized electron density, favoring π-π stacking with aromatic residues in target proteins .
- Noncovalent Interactions: The 4-methoxyphenyl group’s oxygen atom may participate in hydrogen bonding, while the isopropyl group engages in van der Waals interactions, as modeled in similar systems () .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodology : The synthesis involves multi-step reactions, including cyclization of the pyrazolo[1,5-a]pyrazine core and coupling with the propanamide moiety. Key steps include:
- Core formation : Cyclization under reflux with catalysts like triethylamine in ethanol or DMF .
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for ≥95% purity .
- Analytical validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing its structure?
- Primary methods :
- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₇H₂₉N₃O₃: 456.2287) .
- Supplementary data : IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) for the 4-oxo and propanamide groups .
Q. What in vitro assays are suitable for preliminary biological screening?
- Recommended assays :
- Kinase inhibition : ATP-binding assays (e.g., EGFR or JAK2 kinases) due to pyrazolo-pyrazine’s affinity for ATP pockets .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference inhibitors (e.g., imatinib for kinase studies) and solvent-only controls .
Advanced Research Questions
Q. How can contradictory data on its biological activity across studies be resolved?
- Root causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound stability (e.g., hydrolysis of the 4-oxo group).
- Strategies :
- Replicate under standardized protocols : Fixed serum (10% FBS) and pH (7.4) .
- Stability studies : HPLC monitoring of degradation products in cell culture media .
- Meta-analysis : Compare IC₅₀ values using standardized units (µM) and normalize to positive controls .
Q. What computational approaches predict its target interactions and SAR?
- Tools :
- Docking (AutoDock Vina) : Model binding to kinase domains (PDB: 1M17 for EGFR) .
- DFT (Gaussian) : Calculate HOMO/LUMO energies to assess redox activity .
- SAR insights : Modify substituents (e.g., isopropyl → trifluoromethyl) to enhance binding entropy .
Q. How to optimize regioselectivity during pyrazolo-pyrazine core synthesis?
- Key factors :
- Solvent polarity : High polarity (DMF) favors N1-substitution over N2 .
- Catalysts : Pd(OAc)₂ improves yield in Suzuki-Miyaura couplings for aryl groups .
- Monitoring : LC-MS tracks intermediate formation; 2D NMR (NOESY) confirms regiochemistry .
Methodological Challenges
Q. What strategies mitigate low yields in the final amide coupling step?
- Optimization :
- Temperature control : Maintain 0–5°C to suppress racemization .
- Coupling agents : Switch from DCC to EDC/HOBt for less side-product formation .
Q. How to validate target engagement in cellular models?
- Approaches :
- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins .
- Pull-down assays : Biotinylate the compound and use streptavidin beads for protein isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
